molecular formula C12H18OS B8079341 t-Butyl 4-Methoxybenzyl Sulfide

t-Butyl 4-Methoxybenzyl Sulfide

Cat. No.: B8079341
M. Wt: 210.34 g/mol
InChI Key: DWWPNYJVBBEWCN-UHFFFAOYSA-N
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Description

t-Butyl 4-Methoxybenzyl Sulfide: is an organic compound that belongs to the class of sulfides. It is characterized by the presence of a sulfur atom bonded to a t-butyl group and a 4-methoxybenzyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • From 4-Methoxybenzyl Alcohol: The synthesis can start with 4-methoxybenzyl alcohol, which undergoes a reaction with thionyl chloride to form 4-methoxybenzyl chloride. This chloride can then react with t-butyl thiol in the presence of a base to yield this compound.

  • From 4-Methoxybenzyl Bromide: Alternatively, 4-methoxybenzyl bromide can be reacted with t-butyl thiol under similar conditions to produce the desired sulfide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of reagents and solvents, as well as the optimization of reaction parameters such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide and sulfone.

  • Reduction: Reduction reactions can lead to the formation of t-butyl 4-methoxybenzyl thiol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a base.

Major Products Formed:

  • Sulfoxide and Sulfone: Resulting from oxidation reactions.

  • Thiol: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: t-Butyl 4-Methoxybenzyl Sulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in various diseases. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which t-Butyl 4-Methoxybenzyl Sulfide exerts its effects depends on the specific application. In organic synthesis, it typically acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction it undergoes.

Comparison with Similar Compounds

  • t-Butyl Benzyl Sulfide: Similar structure but lacks the methoxy group.

  • t-Butyl Phenyl Sulfide: Similar structure but lacks the benzyl group.

  • 4-Methoxybenzyl Sulfide: Similar structure but lacks the t-butyl group.

Uniqueness: t-Butyl 4-Methoxybenzyl Sulfide is unique due to the combination of the t-butyl group and the 4-methoxybenzyl group, which imparts specific reactivity and stability properties not found in the similar compounds listed above.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(tert-butylsulfanylmethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-12(2,3)14-9-10-5-7-11(13-4)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWPNYJVBBEWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-methoxybenzyl alcohol (10.13 g) and zinc iodide (11.7 g) in 1,2-dichloroethane (120 mL) was treated with 2-methyl-2-propanethiol (9.92 mL) in one portion. The resulting mixture was stirred at room temperature. After about 18 hours, the reaction was diluted with water (100 mL) and methylene chloride (100 mL). The organic phase was removed, dried over magnesium sulfate, filtered, and concentrated in vacuo to give 14.4 g of an oil. 1H NMR (CDCl3): δ7.28 (d, 2H), 6.85 (d, 2H) , 3.77 (s, 3H), 3.73 (s, 2H), 1.36 (s, 9H). 13C NMR (CDCl3): δ130, 114, 56, 35, 32.
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
catalyst
Reaction Step One
Quantity
9.92 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

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